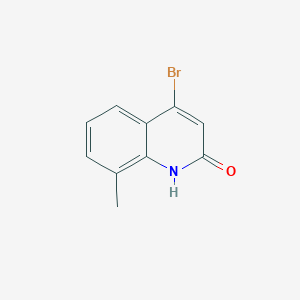

4-Bromo-8-methylquinolin-2-ol

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. orientjchem.orgresearchgate.net Its unique structural features and the ability to easily modify its substituents have made it a "privileged scaffold" in drug discovery. researchgate.netnih.gov Quinoline derivatives exhibit a vast array of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antioxidant properties. orientjchem.orgresearchgate.net The versatility of the quinoline nucleus allows for the design and synthesis of novel bioactive compounds, with numerous quinoline-based drugs having been developed and showing promising results in preclinical and clinical studies. orientjchem.orgnih.gov

The significance of the quinoline scaffold extends beyond medicine into industrial applications. For instance, certain quinoline derivatives are utilized as dyes and in the development of liquid organic hydrogen carriers (LOHC) for hydrogen storage. sciencegate.app The ongoing exploration of quinoline chemistry continues to yield new synthetic methodologies and applications, underscoring its perpetual importance in scientific research. rsc.orgmdpi.com

Contextualizing 4-Bromo-8-methylquinolin-2-ol within Quinoline Chemistry

This compound is a specific derivative of the quinoline family, characterized by a bromine atom at the 4th position, a methyl group at the 8th position, and a hydroxyl group at the 2nd position of the quinoline ring. This particular arrangement of substituents gives the molecule distinct chemical properties and potential for further functionalization.

The presence of a halogen (bromine) and an alkyl group (methyl) on the quinoline core is a common strategy in medicinal chemistry to modulate the biological activity of the parent compound. Halogenation, for instance, can enhance the lipophilicity and cellular uptake of a molecule. orientjchem.org The hydroxyl group at the 2-position means this compound can exist in tautomeric equilibrium with its corresponding quinolinone form, a feature that can influence its reactivity and biological interactions.

While specific research on this compound is not as extensive as for some other quinoline derivatives, its structure suggests potential applications in areas where substituted quinolines have shown promise. Its synthesis would likely involve multi-step reactions, starting from simpler substituted anilines and incorporating the desired functional groups through established quinoline synthesis methods like the Doebner-von Miller reaction or Conrad-Limpach synthesis, followed by halogenation.

Historical Perspective of Halogenated and Alkyl-Substituted Quinolines

The history of quinoline chemistry dates back to 1834 when it was first isolated from coal tar. nih.gov The exploration of its derivatives for medicinal purposes began in earnest with the discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid. This led to the synthesis of numerous analogues, including the halogenated quinoline, chloroquine (B1663885), which became a crucial antimalarial drug. nih.govacs.org

The introduction of halogen atoms into the quinoline scaffold has been a recurring theme in the development of new therapeutic agents. In the mid-20th century, the discovery that a by-product of chloroquine synthesis, a halogenated quinolone, possessed antibacterial properties, paved the way for the development of the quinolone class of antibiotics. acs.org Further research in the 1980s demonstrated that the addition of a fluorine atom at the 6-position and an amino heterocyclic group at the 7-position dramatically increased the potency and spectrum of these antibiotics, leading to the widely used fluoroquinolones. nih.govacs.org

Similarly, alkyl-substituted quinolines have been investigated for various applications. Research into their thermodynamic properties has revealed their potential as liquid organic hydrogen carriers (LOHCs), which are important for the storage and transportation of hydrogen energy. sciencegate.appmdpi.com The synthesis of various alkyl-substituted quinolines continues to be an active area of research, with new and more efficient methods being developed. sciencegate.appresearchgate.net The historical success of modifying the quinoline scaffold with halogens and alkyl groups provides a strong rationale for the continued investigation of compounds like this compound.

Data Tables

Table 1: Physicochemical Properties of Selected Quinolines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Methylquinolin-2-ol | C₁₀H₉NO | 159.19 | 221-223 chemsrc.com |

| 6-Bromo-4-methylquinolin-2-ol | C₁₀H₈BrNO | 238.08 | Not available |

| 5-Bromo-8-methylquinolin-2-ol | C₁₀H₈BrNO | 238.08 | Not available |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

4-bromo-8-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C10H8BrNO/c1-6-3-2-4-7-8(11)5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13) |

InChI Key |

UYWKRZGBMBLRGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=O)N2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 8 Methylquinolin 2 Ol and Analogues

Classical and Contemporary Approaches for Quinoline (B57606) Ring Formation

The construction of the quinoline ring system is a well-trodden path in organic synthesis, with a rich history of named reactions that have been refined and adapted over time. These methods provide the foundational frameworks upon which further functionalization can be built to yield specific derivatives like 4-Bromo-8-methylquinolin-2-ol.

Skraup Synthesis and its Modifications

The Skraup synthesis, first reported in 1880, is a vigorous reaction that produces quinoline from the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). researchgate.netnih.gov The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline ring. nih.gov

While the classic Skraup synthesis is effective for producing unsubstituted quinolines, it is known for its often violent nature. researchgate.netdocumentsdelivered.com Modifications have been developed to mitigate this, such as the use of milder oxidizing agents like arsenic acid or conducting the reaction in the presence of ferrous sulfate. researchgate.net For the synthesis of substituted quinolines, a modified Skraup synthesis can be employed where a substituted acrolein or a vinyl ketone is used in place of glycerol. rsc.org Microwave-assisted Skraup reactions have also been shown to improve yields and reduce reaction times for the synthesis of mono-functionalized quinoline analogs. nih.gov

Doebner-von Miller Reaction Pathways

A significant modification of the Skraup synthesis is the Doebner-von Miller reaction, which broadens the scope of accessible quinoline derivatives. acgpubs.org This reaction utilizes α,β-unsaturated aldehydes or ketones reacting with anilines under acidic conditions, typically in the presence of a Lewis acid or Brønsted acid catalyst. acs.orgresearchgate.net This pathway is particularly useful for preparing 2- and 4-substituted quinolines. researchgate.net The reaction mechanism is believed to involve the in situ formation of an α,β-unsaturated carbonyl compound via an aldol (B89426) condensation, followed by conjugate addition of the aniline, cyclization, and oxidation. acs.org

The Doebner reaction, a related method, involves the reaction of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. researchgate.net

Friedländer and Pfitzinger Condensation Methods

The Friedländer synthesis offers a convergent approach to quinoline derivatives by condensing a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). scbt.comsigmaaldrich.com This reaction can be catalyzed by either acids or bases and is a versatile method for producing polysubstituted quinolines. scbt.comnih.gov The mechanism involves an initial aldol condensation followed by cyclodehydration to form the quinoline ring. acs.org

The Pfitzinger reaction, considered an extension of the Friedländer synthesis, provides a route to quinoline-4-carboxylic acids. sigmaaldrich.com It involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. nih.gov The isatin is first hydrolyzed to an isatoic acid intermediate, which then condenses with the carbonyl compound and cyclizes to form the quinoline-4-carboxylic acid. nih.gov This method is particularly useful for synthesizing quinolines with substituents at the 2- and 3-positions.

Gould-Jacobs Reaction and Combes Synthesis

The Gould-Jacobs reaction is a key method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones). nih.govnih.gov The reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. nih.govresearchgate.net The resulting anilidomethylenemalonate then undergoes a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. nih.gov Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. nih.gov This method is particularly effective for anilines bearing electron-donating groups at the meta-position. nih.gov

The Combes quinoline synthesis involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure of the intermediate Schiff base to form a 2,4-disubstituted quinoline. nuph.edu.uaiust.ac.ir This method is distinct in its use of a β-diketone substrate. nuph.edu.ua The regioselectivity of the cyclization can be influenced by the steric and electronic effects of the substituents on both the aniline and the β-diketone. nuph.edu.ua

Povarov Reaction for Substituted Quinoline Systems

The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. researchgate.net It involves the [4+2] cycloaddition reaction between an N-arylimine (often formed in situ from an aniline and an aldehyde) and an electron-rich alkene. The reaction is typically catalyzed by Lewis or Brønsted acids. This method allows for the rapid construction of complex and polysubstituted quinoline frameworks in a single step. researchgate.net The resulting tetrahydroquinolines can be oxidized to the corresponding quinolines using various oxidizing agents, with manganese dioxide being a common choice.

Targeted Functionalization Strategies for the Quinolin-2-ol Core

To synthesize the specific compound this compound, functionalization of a pre-formed quinolin-2-ol (or its tautomer, quinolin-2(1H)-one) core is a key strategy. This involves the regioselective introduction of a bromine atom at the C4 position and a methyl group at the C8 position. The electronic properties of the quinolin-2-ol ring system and the directing effects of existing substituents are crucial in determining the outcome of these functionalization reactions.

The quinolin-2-ol core exists in tautomeric equilibrium with quinolin-2(1H)-one. The reactivity of this system towards electrophilic substitution is influenced by the electron-donating nature of the hydroxyl/amino group and the electron-withdrawing effect of the carbonyl group in the respective tautomers. Electrophilic substitution on the quinoline ring generally occurs on the benzene (B151609) ring at positions 5 and 8.

Recent advances in C-H functionalization offer powerful tools for the direct and selective introduction of functional groups onto the quinoline scaffold, potentially providing more direct routes to compounds like this compound. rsc.org These methods often employ transition metal catalysts to achieve regioselectivity that may not be possible through classical electrophilic substitution reactions.

Below is a table summarizing the classical and contemporary approaches for quinoline ring formation:

| Reaction Name | Reactants | Key Features | Product Type |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Vigorous reaction; often requires modification for safety and yield. | Unsubstituted or substituted quinolines. |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound, Acid Catalyst | A versatile modification of the Skraup synthesis. | 2- and 4-substituted quinolines. |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with α-Methylene Group | Convergent approach; acid or base-catalyzed. | Polysubstituted quinolines. |

| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Yields quinoline-4-carboxylic acids. | Quinoline-4-carboxylic acids. |

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic Ester | Forms 4-hydroxyquinolines via thermal cyclization. | 4-Hydroxyquinolines. |

| Combes Synthesis | Aniline, β-Diketone, Acid Catalyst | Utilizes a β-diketone substrate. | 2,4-Disubstituted quinolines. |

| Povarov Reaction | Aniline, Aldehyde, Electron-rich Alkene | Multicomponent reaction for tetrahydroquinolines. | Tetrahydroquinolines (can be oxidized to quinolines). |

Regioselective Bromination at the 4-Position

Achieving regioselective bromination at the C4-position of the 8-methylquinolin-2-ol scaffold is a critical step. Direct bromination of the quinolin-2-one ring system can be challenging due to the presence of multiple reactive sites. Therefore, indirect methods or the use of specific brominating agents under controlled conditions are often employed.

One common strategy involves the conversion of a 4-hydroxyquinolin-2-one precursor to a 4-chloro derivative, which can then undergo nucleophilic substitution. However, for direct bromination, the reactivity of the quinoline ring must be carefully managed. The electronic nature of the substituents already present on the ring significantly influences the position of electrophilic attack.

A plausible synthetic route could involve the bromination of a suitable precursor, such as acetoacetanilide, followed by cyclization. For instance, the preparation of 4-bromomethylquinoline-2(H)-one has been achieved by the bromination of acetoacetanilide. This method, while leading to a bromomethyl group, illustrates the principle of functionalizing the precursor before ring formation to control the position of the halogen.

| Precursor | Brominating Agent | Conditions | Product |

| Acetoacetanilide | Bromine | Organic solvent, controlled temperature | α-Bromoacetoacetanilide |

This table illustrates a potential precursor bromination strategy.

Further research into direct C4-bromination of 2-quinolones points towards radical-based C-H iodination protocols, which have shown C3 selectivity for quinolines and quinolones. While not a direct bromination at C4, this highlights the ongoing development of regioselective halogenation methods for this class of compounds.

Introduction of the Methyl Group at the 8-Position

The incorporation of a methyl group at the 8-position of the quinoline ring is typically achieved by starting the synthesis with a correspondingly substituted aniline derivative. The Skraup synthesis and its modifications are classic methods for quinoline synthesis that allow for the use of substituted anilines.

For example, the reaction of m-toluidine (B57737) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene can yield a mixture of 7-methylquinoline (B44030) and 5-methylquinoline. While this specific example doesn't yield the 8-methyl isomer, the principle of using a substituted aniline as a foundational building block is central. To obtain an 8-methylquinoline, one would start with an appropriately substituted aniline precursor where the cyclization is directed to form the desired isomer.

Another approach involves the nitration of 7-methylquinoline, which selectively produces 7-methyl-8-nitroquinoline. This demonstrates a method for functionalizing the 8-position after the quinoline ring has been formed, although it introduces a nitro group that would require further transformation to a methyl group, a less direct route.

| Starting Material | Reagents | Product |

| m-Toluidine | Glycerol, H₂SO₄, Oxidizing Agent | 7-Methylquinoline & 5-Methylquinoline |

| 7-Methylquinoline | Fuming HNO₃, H₂SO₄ | 7-Methyl-8-nitroquinoline |

This table showcases methods for incorporating a methyl group onto the quinoline core.

Hydroxylation or Oxo-Formation at the 2-Position

The 2-ol or 2-oxo functionality is a defining feature of the target molecule, which exists in a tautomeric equilibrium between the keto (quinolin-2(1H)-one) and enol (quinolin-2-ol) forms. The synthesis of 2-quinolones can be achieved through various cyclization strategies.

The Conrad-Limpach-Knorr synthesis is a powerful method where anilines react with β-ketoesters. At higher temperatures, this reaction typically leads to the formation of 2-quinolones. The choice of aniline precursor is critical for introducing substituents on the benzene portion of the quinoline ring.

Another approach involves the intramolecular cyclization of precursor molecules. For instance, the synthesis of 4-chloro-8-methylquinolin-2(1H)-one has been reported, which provides a direct route to a quinolin-2-one with the desired methyl group at the 8-position. This intermediate is then primed for further functionalization at the 4-position.

| Reaction Type | Reactants | Key Feature |

| Conrad-Limpach-Knorr | Anilines, β-ketoesters | High temperature favors 2-quinolone formation |

| Intramolecular Cyclization | Dichloroquinoline derivative | Direct formation of the quinolin-2-one ring system |

This table summarizes key methods for establishing the 2-oxo functionality.

Sequential Synthesis Routes for Analogues

The synthesis of analogues of this compound relies on the sequential and strategic application of the aforementioned reactions. The order of bond formation and functional group introduction is paramount to avoid unwanted side reactions and to ensure high yields of the desired product.

A diversity-oriented synthesis approach can be employed to generate a library of functionalized quinolin-2(1H)-ones. This often involves the use of a common intermediate that can be subjected to various site-selective cross-coupling reactions. For example, a 3-bromo-4-trifloxy-quinolin-2(1H)-one intermediate can undergo palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck coupling reactions to introduce a wide range of substituents at the 3- and 4-positions.

A plausible sequential route to this compound could begin with the synthesis of 8-methylquinolin-2-ol. This intermediate could then be subjected to regioselective bromination at the 4-position. Alternatively, a precursor such as 4-hydroxy-8-methylquinolin-2-ol could be synthesized and then converted to the 4-bromo derivative.

Green Chemistry Approaches in Quinoline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinolines and their derivatives to reduce the environmental impact of chemical processes. These approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The use of microwave irradiation has been successfully applied to various quinoline syntheses, including one-pot preparations of quinoline derivatives without the need for a solvent. The Friedländer synthesis, a classic method for preparing quinolines, has been adapted to microwave conditions using reusable solid acid catalysts like Nafion NR50, making the process more sustainable.

The use of greener solvents, such as water and ethanol, is another key aspect of green quinoline synthesis. Water has been used as a solvent for the Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids, offering an environmentally friendly alternative to traditional organic solvents. Furthermore, solvent-free reaction conditions have been developed, for example, using a silica (B1680970) and molecular iodine catalyst for the Friedländer synthesis at mild temperatures.

The development of reusable and eco-friendly catalysts is also a major focus. Catalysts such as p-toluenesulfonic acid, cerium nitrate, and various nanocatalysts have been employed in the synthesis of quinoline analogues under greener conditions. These catalysts can often be recovered and reused, reducing waste and cost.

| Green Chemistry Approach | Example Application | Benefits |

| Microwave-Assisted Synthesis | One-pot synthesis of quinoline derivatives | Reduced reaction time, increased yield, solvent-free conditions |

| Green Solvents | Pfitzinger synthesis in water | Environmentally benign, reduced use of hazardous organic solvents |

| Reusable Catalysts | Friedländer synthesis with Nafion NR50 | Catalyst recyclability, waste reduction |

| Solvent-Free Reactions | Friedländer synthesis with silica and iodine | Elimination of solvent waste, simplified workup |

This interactive data table highlights various green chemistry strategies in quinoline synthesis.

Novel Synthetic Pathways for this compound Derivatives

The development of novel synthetic pathways for quinoline derivatives is an active area of research, driven by the need for more efficient, selective, and diverse methods. Recent advances have focused on C-H bond activation, one-pot modular synthesis, and the use of innovative catalysts to construct the quinoline scaffold.

C-H bond activation has emerged as a powerful strategy for the direct functionalization of the quinoline ring, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed cascade reactions involving C-H bond activation have been used to synthesize quinolin-2(1H)-ones from substituted anilines and acrylates. This approach offers a more atom-economical route to highly substituted quinolones.

One-pot, multi-component reactions are another area of significant progress, allowing for the rapid assembly of complex quinoline structures from simple starting materials in a single synthetic operation. These modular approaches are highly efficient and allow for the introduction of molecular diversity. For instance, ruthenium-catalyzed synthesis of 2-quinolinones from anilides and unsaturated hydrocarbons has been reported.

The use of novel catalytic systems continues to expand the scope of quinoline synthesis. Silver-catalyzed reactions have been employed for the synthesis of 3-aryl-2-quinolones through alkyne activation. Furthermore, transition-metal-free protocols are gaining attention as more sustainable alternatives. An example is the oxidative Mannich reaction of secondary amines and unchanged ketones to produce 2-aryl quinoline-4(1H)-ones under environmentally friendly conditions.

These novel methodologies provide powerful tools for the synthesis of this compound derivatives with greater efficiency and control over their molecular architecture.

Spectroscopic and Spectrochemical Analysis of this compound

A comprehensive spectroscopic and spectrochemical characterization of the specific chemical compound this compound is not available in publicly accessible scientific literature. Extensive searches for experimental data pertaining to its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy did not yield specific results for this particular isomer.

The available literature and spectral databases contain information on various related isomers and derivatives, such as 8-bromo-2-methylquinoline, 4-bromo-8-methylquinoline, 7-bromo-2-methylquinolin-4-ol, and 8-bromo-2-methylquinolin-4-ol. However, due to the precise structural differences, the spectroscopic data from these related compounds cannot be accurately extrapolated to represent this compound.

Spectroscopic techniques are highly sensitive to the specific arrangement of atoms within a molecule. The substitution pattern on the quinoline ring—in this case, the placement of the bromo, methyl, and hydroxyl groups at the 4, 8, and 2 positions, respectively—creates a unique electronic and vibrational environment. This uniqueness would result in distinct chemical shifts in NMR, a specific fragmentation pattern in MS, characteristic vibrational modes in IR and Raman spectroscopy, and unique electronic transitions in UV-Vis spectroscopy.

Without experimental data from a verified source that has synthesized and characterized this exact compound, a scientifically accurate and detailed analysis as requested cannot be provided. The generation of such an article would require access to primary research data specifically for this compound.

Advanced Spectroscopic and Spectrochemical Characterization Approaches

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is then analyzed to generate a detailed model of the crystal lattice and the molecular structure.

For 4-Bromo-8-methylquinolin-2-ol, a successful X-ray crystallographic analysis would yield critical information, including:

Crystal System and Space Group: These parameters describe the symmetry of the unit cell, the fundamental repeating unit of the crystal.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) define the size and shape of the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates for each atom in the molecule would be determined, allowing for the calculation of bond lengths and angles.

Intermolecular Interactions: The analysis would reveal non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking, which govern the packing of molecules in the solid state.

A representative data table that would be generated from such an analysis is shown below. Please note that the values in this table are hypothetical, as no experimental data was found for this compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C10H8BrNO |

| Formula Weight | 238.08 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | 90 |

| β (°) | - |

| γ (°) | 90 |

| Volume (Å3) | - |

| Z | 4 |

| Density (calculated) (g/cm3) | - |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of a compound. In a CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. This technique can identify the potentials at which a molecule is oxidized or reduced.

For this compound, cyclic voltammetry would provide insights into its electronic structure and its ability to donate or accept electrons. The key parameters obtained from a CV experiment include:

Oxidation Potential (Epa): The potential at which the compound loses electrons (is oxidized).

Reduction Potential (Epc): The potential at which the compound gains electrons (is reduced).

Reversibility: The electrochemical behavior can be classified as reversible, quasi-reversible, or irreversible, which provides information about the stability of the oxidized or reduced species.

This information is valuable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or solar cells. A hypothetical data table summarizing the expected results from a cyclic voltammetry study of this compound is presented below. The values are for illustrative purposes only.

Hypothetical Electrochemical Data for this compound

| Process | Potential (V vs. Fc/Fc+) | Characteristics |

|---|---|---|

| First Oxidation | - | - |

| First Reduction | - | - |

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions of 4-Bromo-8-methylquinolin-2-ol

Electrophilic substitution on the quinoline (B57606) ring system is generally directed to the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. pharmaguideline.com For this compound, the primary sites for electrophilic attack are positions 5 and 7. The outcome is directed by the combined influence of the substituents:

Methyl Group: The 8-methyl group is an activating, ortho-, para- directing group, enhancing electron density at positions 7 and, to a lesser extent, the blocked position 9.

Bromo Group: The 4-bromo substituent is a deactivating but ortho-, para- directing group.

Considering these effects, electrophilic substitution is most likely to occur at the C5 and C7 positions of the benzene ring. pharmaguideline.com The precise regioselectivity would depend on the specific electrophile and reaction conditions. For instance, nitration or halogenation would be expected to yield a mixture of 5- and 7-substituted products.

Nucleophilic Substitution Reactions and Their Scope

The C4 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr), a characteristic enhanced by the electron-withdrawing nature of the ring nitrogen. The bromine atom at this position serves as an excellent leaving group. Studies on the analogous compound, 4-chloro-8-methylquinolin-2(1H)-one, demonstrate a range of successful nucleophilic substitutions that are directly applicable to the bromo derivative. mdpi.comresearchgate.net

Key nucleophilic substitution reactions include:

Hydrazinolysis: Reaction with hydrazine (B178648) hydrate (B1144303) can displace the C4-bromo group to form 4-hydrazino-8-methylquinolin-2(1H)-one. researchgate.net

Azidation: The use of sodium azide (B81097) allows for the synthesis of 4-azido-8-methylquinolin-2(1H)-one. This azide derivative is a versatile intermediate that can be further converted, for example, into a 4-amino group via reduction or through a Staudinger reaction. mdpi.com

Thiation: Reaction with nucleophiles like thiourea (B124793) can be used to introduce a sulfanyl (B85325) group at the C4 position. researchgate.net

The scope of nucleophiles is broad, including various amines, alkoxides, and thiolates, making the C4 position a key site for introducing diverse functionalities.

| Nucleophile | Reagent Example | Product | Reference |

| Hydrazine | Hydrazine Hydrate | 4-Hydrazino-8-methylquinolin-2(1H)-one | researchgate.net |

| Azide | Sodium Azide | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.com |

| Thiol | Thiourea | 4-Sulfanyl-8-methylquinolin-2(1H)-one | researchgate.net |

| Amine | Various primary/secondary amines | 4-Amino-substituted-8-methylquinolin-2(1H)-ones | nih.gov |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) for Further Functionalization

The carbon-bromine bond at the C4 position is an ideal handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromo-quinoline with an organoboron reagent (e.g., an aryl or vinyl boronic acid) in the presence of a base. This reaction is highly efficient for introducing aryl or heteroaryl substituents at the C4 position. nih.gov

Heck Coupling: The Heck reaction allows for the palladium-catalyzed coupling of the bromo-quinoline with an alkene, leading to the formation of a new C-C bond and the introduction of a vinyl substituent at C4.

Sonogashira Coupling: This reaction involves the coupling of the bromo-quinoline with a terminal alkyne, catalyzed by both palladium and copper complexes. It is a reliable method for installing alkynyl groups at the C4 position. nih.gov

These reactions significantly expand the synthetic utility of this compound, enabling the construction of complex molecular architectures.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) | 4-Aryl/Vinyl-8-methylquinolin-2-ol |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ + Ligand (e.g., PPh₃) | C(sp²)-C(sp²) | 4-Alkenyl-8-methylquinolin-2-ol |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | C(sp²)-C(sp) | 4-Alkynyl-8-methylquinolin-2-ol |

Regioselective Functionalization of the Quinoline Heterocycle

Beyond the classical reactions dictated by the inherent substituent effects, modern synthetic methods allow for the regioselective functionalization of other positions on the quinoline ring. nih.gov Transition metal-catalyzed C-H activation has emerged as a powerful strategy for this purpose. mdpi.comrsc.org These methods can direct the introduction of functional groups to specific C-H bonds, often using a directing group to achieve high regioselectivity. For the this compound scaffold, C-H functionalization could potentially target positions such as C5 or C7, complementing the reactivity patterns of electrophilic substitution. mdpi.com

Derivatization at the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group at C2, or the N-H group in its quinolinone tautomer, is a prime site for derivatization. These reactions are commonly used to modify the compound's properties or to introduce a new functional handle. nih.govlibretexts.org

Etherification (O-alkylation): Reaction of the hydroxyl group with alkyl halides or other alkylating agents in the presence of a base yields the corresponding 2-alkoxy-4-bromo-8-methylquinoline.

Esterification (O-acylation): The hydroxyl group can be acylated using acyl chlorides or acid anhydrides to form 2-acyloxy derivatives. libretexts.orgresearchgate.net

N-alkylation/acylation: In the quinolin-2(1H)-one form, the nitrogen atom can be alkylated or acylated, which can sometimes compete with or be favored over O-substitution depending on the reaction conditions.

Reactions Involving the Bromine and Methyl Substituents

The bromine and methyl groups themselves can be targets of further chemical transformations.

Bromine Substituent: As extensively discussed in sections 4.2 and 4.3, the bromine atom is primarily exploited as a leaving group in nucleophilic substitution and as a reactive site for cross-coupling reactions.

Methyl Substituent: The 8-methyl group is also reactive. It can undergo oxidation under strong oxidizing conditions to form 4-bromo-2-hydroxyquinoline-8-carboxylic acid. Furthermore, recent advances have demonstrated the direct functionalization of the C(sp³)–H bonds of 8-methylquinolines using rhodium catalysis, allowing for the introduction of alkyl or other groups at the methyl position itself. rsc.org Free-radical bromination using reagents like N-bromosuccinimide (NBS) could also potentially lead to the formation of an 8-(bromomethyl) derivative, a versatile synthetic intermediate.

Computational and Theoretical Investigations of 4 Bromo 8 Methylquinolin 2 Ol

Molecular Dynamics Simulations for Conformational Landscapes:While quantum calculations often focus on a static, minimum-energy state, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. This approach allows for the exploration of the full conformational landscape, providing a dynamic picture of the molecule's flexibility and behavior in different environments, such as in solution.

Despite the utility of these computational methods, specific research applying them to 4-Bromo-8-methylquinolin-2-ol is not present in the current body of scientific literature. Such a study would be necessary to generate the specific data tables and detailed findings required for a complete computational profile of the molecule. The synthesis and potential applications of related quinolinone derivatives have been explored, but a dedicated computational investigation into the fine details of this compound's structure and electronic properties remains an open area for future research.

In Silico Mechanistic Studies of Chemical Transformations

Computational mechanistic studies are instrumental in elucidating the pathways of chemical reactions, identifying transient intermediates, and determining the energetic feasibility of different routes. For this compound, such studies could focus on various transformations, including its synthesis, degradation, or participation in further chemical reactions.

Density Functional Theory (DFT) is a widely employed method for these investigations, as it provides a good balance between accuracy and computational cost. By modeling the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, which are crucial for understanding reaction kinetics.

For instance, the synthesis of quinolinone derivatives often involves cyclization reactions. mdpi.com A computational study on the formation of this compound could model the final ring-closing step, comparing different possible pathways to determine the most energetically favorable one. Such a study would typically involve the optimization of the geometries of reactants, intermediates, transition states, and products.

Furthermore, the reactivity of the quinolinone core itself can be explored. The presence of the bromine atom and the methyl group can influence the regioselectivity of further reactions, such as electrophilic aromatic substitution or nucleophilic attack. In silico studies can predict the most likely sites of reaction by calculating properties like atomic charges, frontier molecular orbital densities, and molecular electrostatic potential maps. While specific mechanistic studies on this compound are not prevalent in the literature, the principles from computational investigations of similar heterocyclic systems, such as the enantioselective alkynylation of quinolones, can be applied. nih.gov

Table 1: Hypothetical Calculated Activation Energies for a Postulated Reaction of this compound

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Electrophilic attack at C5 | TS1 | 25.4 |

| Electrophilic attack at C7 | TS2 | 28.1 |

| Nucleophilic substitution of Br | TS3 | 35.7 |

This table is illustrative and presents hypothetical data that would be generated from a DFT study on the reactivity of this compound.

Structure-Property Relationship Studies through Computational Approaches

Computational chemistry is also a cornerstone of structure-property relationship studies, which aim to correlate a molecule's chemical structure with its physical, chemical, and biological properties. For this compound, these studies can predict a range of characteristics, from its spectroscopic signatures to its potential as a pharmacophore.

One of the fundamental aspects that can be investigated is the tautomeric equilibrium between the 2-hydroxyquinoline (B72897) form (enol) and the quinolin-2(1H)-one form (keto). Computational methods can calculate the relative energies of these tautomers in different environments (e.g., in the gas phase or in various solvents) to predict the predominant form.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this domain. nih.govresearchgate.net These statistical models correlate variations in the chemical structure of a series of compounds with changes in their biological activity or physical properties. For a class of compounds including this compound, a QSAR study might involve calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and then using regression analysis to build a model that predicts a specific biological activity, such as enzyme inhibition. researchgate.net

Molecular docking is another widely used in silico technique, particularly in drug discovery. mdpi.comnih.gov This method predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. A molecular docking study of this compound could provide insights into its potential biological targets and the nature of its interactions at the molecular level.

The electronic properties of this compound, which are crucial for its reactivity and spectroscopic behavior, can be thoroughly investigated using computational methods. ekb.egresearchgate.net Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, for example, can provide information about the molecule's electron-donating and electron-accepting capabilities.

Table 2: Calculated Molecular Descriptors for this compound and Related Analogs for a Hypothetical QSAR Study

| Compound | Molecular Weight | LogP | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Activity (IC50, µM) |

| This compound | 239.08 | 2.85 | -6.21 | -1.54 | 5.2 |

| 4-Chloro-8-methylquinolin-2-ol | 194.63 | 2.51 | -6.35 | -1.48 | 8.9 |

| 4-Bromo-quinolin-2-ol | 225.05 | 2.32 | -6.28 | -1.59 | 7.1 |

| 8-Methylquinolin-2-ol | 159.19 | 1.98 | -6.05 | -1.35 | 15.4 |

This table is for illustrative purposes and contains hypothetical data that would be generated in a QSAR study. The predicted activity is not based on experimental results.

Exploration of Biological Activities and Underlying Mechanisms Preclinical and in Vitro Studies

Antimicrobial Activity Studies

Quinoline-2-one derivatives are recognized for their broad-spectrum activity against various bacterial and fungal strains. nih.gov The introduction of halogen atoms, such as bromine, into the quinoline (B57606) ring is a common strategy to enhance antimicrobial potency. nih.govnih.gov

Studies on quinolin-2-one and 8-hydroxyquinoline (B1678124) analogs have consistently shown antibacterial activity, with a notable efficacy against Gram-positive bacteria. scienceopen.com Research into a series of 4-hydroxy-2-quinolone analogs revealed that while many derivatives showed limited activity, specific halogenated compounds demonstrated significant inhibitory effects against the Gram-positive bacterium Staphylococcus aureus. nih.gov For instance, a 6-bromo substituted analog exhibited inhibitory effects on S. aureus growth at concentrations between 125–500 µg/mL. nih.gov In contrast, activity against the Gram-negative bacterium Escherichia coli was generally minimal for this class of compounds. nih.gov

Further investigations into quinoline-2-one derivatives have highlighted their potential against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). nih.gov Similarly, studies on quinolinequinones, a related structural class, showed that derivatives exhibited potent activity against Gram-positive strains like S. aureus, S. epidermidis, and E. faecalis, with some compounds showing MIC values as low as 19.53 μg/mL. nih.gov The general observation is that these compounds are often more active against Gram-positive than Gram-negative bacteria, a difference potentially attributable to the structural variations in bacterial cell walls. scienceopen.com

| Compound Class/Derivative | Bacterial Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 6-Bromo-4-hydroxy-2-quinolone analog | Staphylococcus aureus (Gram-positive) | Inhibitory Concentration | 125–500 µg/mL | nih.gov |

| 4-hydroxy-2-quinolone analogs | Escherichia coli (Gram-negative) | Inhibitory Activity | Generally inactive | nih.gov |

| Quinoline-2-one derivative (Compound 6c) | MRSA (Gram-positive) | MIC | 0.75 µg/mL | nih.gov |

| Quinoline-2-one derivative (Compound 6c) | VRE (Gram-positive) | MIC | 0.75 µg/mL | nih.gov |

| Quinolinequinone (QQ2, QQ6) | Enterococcus faecalis (Gram-positive) | MIC | 19.53 µg/mL | nih.gov |

The antifungal potential of brominated quinoline derivatives has been well-documented. In a study of 4-hydroxy-2-quinolone analogs, the introduction of a bromine atom at the C-6 position dramatically enhanced antifungal activity against the pathogenic fungus Aspergillus flavus. nih.gov One such analog, 6-bromo-3-decanoyl-4-hydroxy-1-methylquinolin-2(1H)-one, exhibited an exceptionally low half-maximal inhibitory concentration (IC50) of 1.05 µg/mL, surpassing the efficacy of the control drug, amphotericin B. nih.gov

This trend is supported by research on other quinoline scaffolds. Studies on 2-methylquinolin-8-ol (quinaldine) derivatives found that bromo-substituted compounds possessed the highest antifungal activity against all tested fungal strains. mdpi.org Specifically, mono-bromo substitution on the 8-hydroxyquinoline (8-HQ) core showed activity against fungi such as Aspergillus niger and Trichophyton mentagrophytes, with 5,7-dibromo derivatives being the most fungitoxic compounds tested. scispace.com Related quinolinequinones also demonstrated antifungal properties against Candida albicans and Candida tropicalis. nih.gov

| Compound/Derivative | Fungal Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 6-Bromo-3-decanoyl-4-hydroxy-1-methylquinolin-2(1H)-one | Aspergillus flavus | IC50 | 1.05 µg/mL | nih.gov |

| Bromo derivatives of 2-methylquinolin-8-ol | Various fungal strains | Antifungal Activity | Highest among derivatives | mdpi.org |

| 5,7-dibromo-8-hydroxyquinoline | Various fungal strains | Fungitoxicity | Most potent tested | scispace.com |

| Quinolinequinone (QQ7, QQ8) | Candida albicans | MIC | 4.88 µg/mL | nih.gov |

The precise antimicrobial mechanism of action for 4-hydroxy-2-quinolone derivatives remains an area of active investigation. nih.gov Some evidence suggests that the lethality of quinolone-mediated compounds may be related to the accumulation of reactive oxygen species (ROS). nih.gov However, for certain halogenated 4-hydroxy-2-quinolone analogs, minimum bactericidal concentration (MBC) tests indicated a bacteriostatic effect (inhibiting growth) rather than a bactericidal one (killing the bacteria). nih.gov Other studies on quinoline-2-one derivatives have shown that these compounds can inhibit biofilm formation in multidrug-resistant bacterial strains, such as MRSA, suggesting an alternative or additional mechanism of action. nih.gov

Structure-activity relationship (SAR) studies provide crucial insights into how the chemical structure of these compounds influences their biological activity. For the quinoline scaffold, several key patterns have emerged:

Halogenation: The introduction of a halogen, particularly bromine or chlorine, onto the benzo-ring of the quinoline nucleus consistently enhances both antibacterial and antifungal potency. nih.govnih.govscispace.com The position of the halogen also impacts activity, with substitutions at the C-6 and C-7 positions proving effective. nih.gov

Lipophilicity: The lipophilicity of the molecule, which influences its ability to penetrate microbial cell membranes, is a critical factor. This can be modulated by features like alkyl side chains. Studies have shown a strong correlation between the length of an alkyl chain at the C-3 position and the resulting bioactivity. nih.gov

Hydroxyl Group Position: The position of the hydroxyl group on the quinoline core is vital for activity. Derivatives with a hydroxyl group at position 8 (as in 8-hydroxyquinolines) are often more active than those with the hydroxyl group at position 4. nih.gov The keto-enol tautomerism of the 4-hydroxy-2-quinolone core is also considered essential for its biological function.

Spectrum of Activity: A recurring theme in SAR studies is the greater efficacy of these compounds against Gram-positive bacteria compared to Gram-negative bacteria, likely due to differences in cell envelope structure that affect compound uptake. scienceopen.com

Anticancer Activity Investigations

Quinoline and its derivatives are recognized as a privileged scaffold in the development of anticancer agents, with different substitution patterns leading to various mechanisms of action, including apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. researchgate.net

Derivatives of the quinoline scaffold have demonstrated significant in vitro cytotoxicity against a diverse panel of human cancer cell lines. The presence and position of bromine atoms can substantially influence this activity. nih.govnih.gov Studies on highly brominated quinolines revealed potent antiproliferative effects. For example, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline showed high activity against C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma) cell lines, with IC50 values ranging from 5.45 to 9.6 μg/mL. nih.govnih.gov

Other functionalizations on the quinoline ring also modulate cytotoxic effects. A study on 7-methylquinoline (B44030) derivatives tested against Caco-2 (human epithelial colorectal adenocarcinoma) cells showed that sequential functionalization, such as nitration and subsequent conversion to an aldehyde, progressively increased cytotoxicity, with an IC50 value of 0.53 µM for 8-nitro-7-quinolinecarbaldehyde. brieflands.com Furthermore, 4-aminoquinoline (B48711) derivatives have shown potent effects against human breast tumor cell lines MCF7 and MDA-MB468. nih.gov These findings underscore that the quinoline core, particularly when substituted with halogens and other functional groups, is a promising template for the development of novel anticancer agents. nih.gov

| Compound/Derivative | Cancer Cell Line | Cell Line Origin | Activity Measurement | Result | Source |

|---|---|---|---|---|---|

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | Rat Glioblastoma | IC50 | 5.45 - 9.6 µg/mL | nih.govnih.gov |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa | Human Cervical Cancer | IC50 | 5.45 - 9.6 µg/mL | nih.govnih.gov |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 | Human Colon Adenocarcinoma | IC50 | 5.45 - 9.6 µg/mL | nih.govnih.gov |

| 8-nitro-7-quinolinecarbaldehyde | Caco-2 | Human Colorectal Adenocarcinoma | IC50 | 0.53 µM | brieflands.com |

| 7-methyl-8-nitro-quinoline | Caco-2 | Human Colorectal Adenocarcinoma | IC50 | 1.87 µM | brieflands.com |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB 468 | Human Breast Cancer | Cytotoxicity | Highly potent | nih.gov |

Mechanisms of Action in Cancer Cells

Quinoline derivatives exert their anticancer effects through a variety of mechanisms, often leading to the inhibition of cell proliferation and the induction of programmed cell death. ekb.egnih.gov

Apoptosis Induction: Many quinoline-based compounds have been shown to trigger apoptosis in cancer cells. For instance, certain novel quinoline-chalcone derivatives induce apoptosis by significantly upregulating the levels of apoptosis-related proteins such as Caspase-3, Caspase-9, and cleaved-PARP in cancer cell lines. nih.gov This process is often linked to the generation of reactive oxygen species (ROS), which can cause cellular damage and initiate the apoptotic cascade. nih.gov Studies on quinolone-chalcone-linked podophyllotoxins have also demonstrated their ability to induce apoptosis, highlighting the potential of hybrid molecules in cancer therapy. nih.gov

Cell Cycle Arrest: The disruption of the normal cell cycle is another key mechanism by which quinoline derivatives inhibit cancer growth. mdpi.com Several studies have shown that these compounds can arrest the cell cycle at specific phases, preventing cancer cells from dividing and proliferating. nih.govmdpi.com For example, a potent quinoline-chalcone derivative was found to arrest the cell cycle at the G2/M phase in MGC-803 cells. nih.gov Similarly, other quinoline-based tubulin inhibitors cause cell cycle arrest at the G2/M phase, leading to apoptosis. researchgate.net Quinazolinone derivatives, which are structurally related to quinolones, have also been reported to induce G2/M phase cell cycle arrest in melanoma and lung cancer cells. mdpi.com

Enzyme Inhibition Studies

The biological activity of quinoline derivatives is frequently attributed to their ability to inhibit specific enzymes that are crucial for the survival and proliferation of cancer cells or pathogens. nih.govbiorxiv.org

Topoisomerases: Topoisomerases are essential enzymes involved in DNA replication and transcription. Certain 4-alkoxy-2-aryl quinoline derivatives have been designed as topoisomerase I inhibitors, demonstrating potent anticancer activity at sub-micromolar levels against various cancer cell lines. globalresearchonline.net The hybridization of quinoline with other scaffolds, like chalcones, has also yielded compounds that inhibit topoisomerases. rsc.org

Kinases: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. nih.gov Quinoline derivatives have been extensively investigated as kinase inhibitors. ekb.eg

Tyrosine Kinases: Compounds like Bosutinib, a quinoline-based inhibitor, target Src-Abl tyrosine kinases. nih.gov Other derivatives have shown potent inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), both of which are key drivers of tumor growth and angiogenesis. mdpi.comnih.govresearchgate.net

PI3K/Akt/mTOR Pathway: Novel quinoline derivatives have been developed that exhibit inhibitory activity against the PI3K/mTOR dual signaling pathway. nih.gov Furthermore, quinazoline-2-indolinone hybrids have been synthesized as potent and selective PI3Kα inhibitors, effectively suppressing cancer cell viability and inducing apoptosis through the PI3K/Akt/mTOR pathway. nih.gov

Sphingosine (B13886) Kinases (SphK): Modified quinoline-5,8-diones have been identified as inhibitors of sphingosine kinase, an enzyme involved in cell survival and proliferation signaling. mdpi.com While specific SphK2 inhibitors can paradoxically increase blood S1P levels by decreasing its clearance, this highlights a complex regulatory role for the enzyme. nih.gov

Other Enzymes: Recent studies have revealed that quinoline-based compounds can inhibit a diverse range of enzymes that interact with DNA. This includes DNA methyltransferases (like DNMT1), base excision repair DNA glycosylases, and DNA/RNA polymerases, often through mechanisms involving DNA intercalation. biorxiv.orgnih.gov

Receptor Binding Assays and Molecular Targeting

The anticancer properties of quinoline derivatives are often linked to their ability to bind to specific molecular targets within cancer cells. nih.gov Molecular docking studies and receptor binding assays are crucial for elucidating these interactions.

Key molecular targets for quinoline derivatives include:

Tubulin: Several quinoline derivatives act as tubulin polymerization inhibitors, targeting the colchicine (B1669291) binding site. ekb.egresearchgate.net This disruption of the microtubule network leads to cell cycle arrest and apoptosis. ekb.eg

Kinase Receptors: As mentioned, quinoline compounds effectively target receptor tyrosine kinases like VEGFR and EGFR, which are overexpressed in many cancers. mdpi.comresearchgate.net This inhibition blocks downstream signaling pathways essential for cell proliferation and angiogenesis. researchgate.net

DNA: Some quinoline derivatives function as DNA alkylating agents or intercalate into the DNA structure, leading to DNA damage and cell death. mdpi.comnih.gov

Computational studies, such as molecular docking, have been instrumental in predicting and confirming the binding interactions between quinoline compounds and their protein targets, guiding the design of more potent and selective inhibitors. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of quinoline derivatives influences their anticancer activity, guiding the development of more potent and selective drug candidates. nih.govnih.gov

Substitution Patterns: The position and nature of substituents on the quinoline ring are critical. For instance, in 4-aminoquinoline derivatives, a 7-chloro group is often essential for high potency. youtube.com Conversely, adding a methyl group at position 8 can abolish activity. pharmacy180.com

Side Chains: The side chain at position 4 significantly impacts activity. For many 4-aminoquinolines, a dialkylaminoalkyl side chain with 2-5 carbons between the nitrogen atoms is optimal for activity. pharmacy180.com

Hybridization: Combining the quinoline scaffold with other pharmacologically active moieties, such as chalcones or podophyllotoxins, has proven to be a successful strategy. nih.govnih.govrsc.org SAR studies on these hybrids reveal that the nature and substitution pattern of the linked fragment can dramatically influence cytotoxicity and the mechanism of action. nih.gov For example, in a series of quinoline-chalcone derivatives, a compound with a 4-fluorobenzaldehyde (B137897) moiety (12e) exhibited the most potent inhibitory activity against several cancer cell lines. nih.gov

Physicochemical Properties: Factors like lipophilicity and electronic properties, influenced by different substituents, play a crucial role. Quantitative Structure-Activity Relationship (QSAR) studies have been used to correlate these physicochemical parameters with the antitumor activity of bisquinoline derivatives, aiding in the design of new compounds with enhanced efficacy. nanobioletters.com

| Compound Class | Key SAR Findings for Anticancer Activity |

| 4-Aminoquinolines | A 7-chloro group is crucial for high potency. An additional methyl group at position 8 can eliminate activity. youtube.compharmacy180.com The side chain at C-4, typically a dialkylaminoalkyl chain, is optimal with 2-5 carbons between the nitrogen atoms. pharmacy180.com |

| Quinoline-Chalcone Hybrids | The substitution on the chalcone's phenyl ring significantly affects activity. Electron-donating or withdrawing groups can modulate potency against different cancer cell lines. nih.gov |

| Bisquinolines | The nature of the linker and substitutions on the phenyl rings influence antitumor activity, which can be predicted using QSAR models based on physicochemical parameters. nanobioletters.com |

| 2-Arylquinolines | Substitutions at the para position of the 2-aryl ring can lead to potent anticancer activity at sub-micromolar concentrations. globalresearchonline.net |

Anti-inflammatory Properties and Mechanisms

Quinoline derivatives have demonstrated significant anti-inflammatory activities, positioning them as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov

The mechanisms underlying their anti-inflammatory effects often involve the inhibition of key inflammatory mediators. For example, certain quinoline glycoconjugates have been shown to be effective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. researchgate.net Other studies have identified quinoline alkaloids that significantly suppress the gene expression and secretion of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), in macrophages. rsc.org The evaluation of novel synthesized quinoline derivatives has confirmed potent anti-inflammatory effects in preclinical models like the carrageenan-induced paw edema assay. eurekaselect.com

Antimalarial Activity Assessment and SAR

The quinoline core is the foundation of some of the most important antimalarial drugs, including chloroquine (B1663885) and mefloquine. nih.govnih.gov Research into new quinoline derivatives continues to be a vital strategy for overcoming widespread drug resistance in Plasmodium falciparum. nih.gov

SAR studies are crucial in this field. Key structural features for antimalarial activity in 4-aminoquinolines include:

The 7-Chloro Group: This electron-withdrawing group on the quinoline ring is considered essential for activity. youtube.com

The 4-Amino Side Chain: The length and basicity of the alkylamino side chain at the 4-position are critical for drug accumulation in the parasite's acidic food vacuole and for inhibiting heme detoxification. youtube.compharmacy180.com

Molecular hybridization, which combines the quinoline scaffold with other pharmacophores, is a leading approach to developing new antimalarials. nih.govnih.gov For instance, hybrids of quinoline with chalcones, pyrazoles, and other heterocyclic systems have shown promising in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov The similarity in SAR for antiprion and antimalarial effects in some quinoline series suggests the possibility of overlapping molecular targets. acs.orgnih.gov

| Derivative Class | IC50 Values Against P. falciparum | Key SAR Observations |

| Pyrazole-Quinoline Hybrids | As low as 0.036 µg/mL | Electronic characteristics of the pyrazole, modified by phenyl substitutions, are important for activity. nih.gov |

| Bis-substituted Quinolines | 0.032 to 0.34 µM | The introduction of a piperazine (B1678402) linker can lead to high activity irrespective of the parasite's chloroquine resistance status. nih.govacs.org |

| Chalcone-Quinoline Hybrids | As low as 0.10 µM (CQS PfNF54) | The length of the aminoalkyl sulphonamide linker between the chalcone (B49325) and quinoline moieties influences potency. nih.gov |

Antiviral Investigations

The broad biological activity of the quinoline scaffold extends to antiviral applications. mdpi.com Quinoline derivatives have been investigated for their efficacy against a range of viruses. nih.govnih.gov

For example, novel quinoline derivatives have demonstrated dose-dependent inhibition of Dengue virus serotype 2 (DENV-2) in the low micromolar range. nih.govsemanticscholar.org The mechanism appears to involve the early stages of infection and the impairment of viral envelope glycoprotein (B1211001) accumulation, rather than direct virucidal activity. nih.govsemanticscholar.org Other research has focused on developing quinoline-based inhibitors for specific viral enzymes, such as the papain-like protease (PLpro) of SARS-CoV-2, which has shown potent antiviral and anti-inflammatory effects in preclinical models. news-medical.net Derivatives of 2,8-bis(trifluoromethyl)quinoline (B3046767) have also shown the ability to reduce Zika virus (ZIKV) RNA production. nih.gov

Antioxidant Activity and Related Studies

Derivatives of 4-hydroxy-2-quinolinone have been synthesized and evaluated for their antioxidant properties through various assays, including the ability to scavenge hydroxyl radicals and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. Certain carboxamide derivatives of 4-hydroxy-2-quinolinone have demonstrated significant antioxidant activity in these in vitro tests. For instance, some analogues have shown up to 100% inhibition of lipid peroxidation, indicating a strong capacity to protect against oxidative damage to lipids.

The antioxidant potential of quinoline derivatives is often attributed to their chemical structure, which can enable them to donate hydrogen atoms or electrons to neutralize free radicals. The presence and position of substituent groups on the quinoline ring can significantly influence this activity. For example, studies on other quinoline derivatives have shown that the introduction of specific functional groups can enhance their radical scavenging capabilities.

A summary of antioxidant activities for representative quinolinone derivatives is presented in the table below.

| Compound Type | Assay | Activity |

| 4-hydroxy-2-quinolinone carboxamide derivative | Inhibition of lipid peroxidation | Up to 100% |

| 4-hydroxy-2-quinolinone carboxamide derivative | Hydroxyl radical scavenging | Variable, with some showing significant activity |

| 4-hydroxy-2-quinolinone carboxamide derivative | ABTS radical cation decolorization | Variable, with some showing significant activity |

This table presents data for structurally related quinolinone derivatives, not 4-Bromo-8-methylquinolin-2-ol itself.

Other Biological Activities (e.g., Enzyme Inhibition beyond cancer, Corrosion Inhibition)

The versatile quinoline scaffold is a common feature in molecules designed for various biological and industrial applications, including enzyme inhibition and corrosion prevention. While specific data for this compound is limited, the activities of related quinoline derivatives are well-documented.

Enzyme Inhibition

Quinoline-based compounds have been identified as inhibitors of a wide range of enzymes. nih.gov For example, certain substituted quinolines have been discovered to act as noncovalent inhibitors of the human proteasome, a key player in cellular protein degradation. nih.gov Specifically, these compounds were found to inhibit the chymotrypsin-like proteolytic activity of the proteasome. nih.gov

Furthermore, various quinoline derivatives have been investigated for their ability to inhibit other enzymes such as:

DNA Methyltransferases: Some quinoline-based analogs have shown inhibitory potency against human DNMT1. nih.gov

Topoisomerases: Quinolone drugs are known to target topoisomerase II, and some have been discovered to inhibit topoisomerase I, enzymes crucial for DNA replication and transcription.

Cyclooxygenase (COX): Certain quinoline glycoconjugates have demonstrated inhibitory activity against the COX-2 enzyme, which is involved in inflammation.

Corrosion Inhibition

Quinoline and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. kfupm.edu.sajmaterenvironsci.combiointerfaceresearch.comtandfonline.comnajah.edu Their inhibitory action is attributed to the presence of the quinoline ring system with its π-electrons and the nitrogen heteroatom, which can adsorb onto the metal surface. kfupm.edu.satandfonline.com This adsorption forms a protective film that isolates the metal from the corrosive medium. jmaterenvironsci.com

The efficiency of corrosion inhibition by quinoline derivatives is influenced by the substituents on the quinoline ring. kfupm.edu.sa Studies on various derivatives have shown that they can act as mixed-type inhibitors, meaning they reduce both the anodic and cathodic reactions of the corrosion process. tandfonline.comnajah.edu The adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm. najah.edu

The table below summarizes the corrosion inhibition properties of some quinoline derivatives on mild steel in a 1 M HCl solution.

| Inhibitor Type | Maximum Inhibition Efficiency (%) | Inhibitor Type |

| 5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol (BTQ8) | Not specified, but effective | Mixed-type |

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | 93.4% at 500 ppm | Not specified |

| Ethyl 2-(((8-hydroxyquinolin-5-yl)methyl)amino)acetate (8QN1) | Less than 90% at 5x10-3 M | Mixed-type |

| 5-((benzylamino)methyl)quinolin-8-ol (8QN2) | Less than 90% at 5x10-3 M | Mixed-type |

| 5-(azidomethyl)quinolin-8-ol (8QN3) | 90% at 5x10-3 M | Mixed-type |

| Schiff bases of quinoline | Good inhibition performance | Mixed-type |

This table presents data for various quinoline derivatives, highlighting the general efficacy of this class of compounds as corrosion inhibitors. Data for this compound is not available.

Applications in Advanced Materials Science and Analytical Chemistry

Utilization in Fluorescent Sensing and Metal Ion Detection

There is currently a lack of specific research literature detailing the use of 4-Bromo-8-methylquinolin-2-ol as a fluorescent sensor for metal ion detection. However, the foundational structure of quinoline (B57606) and its derivatives is well-established in the development of chemosensors. Derivatives of 8-hydroxyquinoline (B1678124), a related structural class, are particularly noted for their ability to form stable complexes with a variety of metal ions, leading to changes in their photophysical properties, which is the principle behind fluorescent sensing. The specific substitution pattern of this compound may influence its fluorescent properties and ion selectivity, but dedicated studies are required to confirm and characterize these potential applications.

Integration into Organic Light-Emitting Diodes (OLEDs) and Electronic Materials

Role as Chemical Intermediates in Fine Chemical Synthesis

The most documented application of this compound is as a chemical intermediate or building block in fine chemical synthesis. Chemical suppliers list it as a readily available reagent for the synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive bromine atom and a hydroxyl group on the quinoline scaffold, allows for a variety of chemical transformations.

Table 1: Synthetic Utility of this compound

| Functional Group | Potential Reactions | Resulting Structures |

|---|---|---|

| Bromine Atom | Suzuki coupling, Sonogashira coupling, Buchwald-Hartwig amination, Nucleophilic substitution | Aryl-substituted quinolines, Alkynyl-substituted quinolines, Amino-quinolines, Ether or thioether linkages |

| Hydroxyl Group | Etherification, Esterification, O-alkylation | Quinoline ethers, Quinoline esters |

The availability of this compound facilitates the development of new derivatives for various research purposes, including medicinal chemistry and materials science.

Potential in Agrochemical and Pesticide Development

Specific studies on the agrochemical or pesticidal activity of this compound have not been identified in the reviewed literature. However, the quinoline scaffold is a known pharmacophore in the development of new pesticides. nih.gov A 2024 review highlighted the rapid development of quinoline derivatives in the discovery of new agriculturally active molecules, particularly as fungicides. nih.gov The unique structure of the quinoline scaffold presents numerous opportunities for discovering new pesticides. nih.gov The introduction of a bromine atom and a methyl group, as in the case of this compound, could potentially modulate the biological activity of the parent quinoline ring, but this remains a hypothetical application without direct experimental evidence.

Corrosion Inhibition Applications

There is no specific research available on the use of this compound as a corrosion inhibitor. The broader class of quinoline and its derivatives, however, are recognized for their effectiveness in preventing the corrosion of metals, particularly in acidic environments. kfupm.edu.sa The mechanism of action typically involves the adsorption of the quinoline molecule onto the metal surface, forming a protective layer. kfupm.edu.sa The presence of heteroatoms (nitrogen and, in this case, oxygen) and the planar structure of the quinoline ring facilitate this adsorption. kfupm.edu.sa Derivatives of 8-hydroxyquinoline are especially noted for their corrosion inhibition properties due to their ability to chelate with metal ions on the surface. kfupm.edu.sa While it is plausible that this compound could exhibit similar properties, experimental studies are needed to validate its efficacy and mechanism as a corrosion inhibitor.

Future Research Directions and Outlook for 4 Bromo 8 Methylquinolin 2 Ol

Targeted Synthesis of Advanced Analogues with Enhanced Bioactivity

Future synthetic efforts would likely focus on modifying the core structure of 4-Bromo-8-methylquinolin-2-ol to create analogues with improved biological activity. This could involve substitution at various positions on the quinoline (B57606) ring system to explore structure-activity relationships (SAR).

Deeper Mechanistic Elucidation of Biological Actions

Should initial studies reveal biological activity, a crucial area for future research will be to understand the precise molecular mechanisms by which this compound exerts its effects. This would involve identifying its cellular targets and signaling pathways.

Exploration of Novel Therapeutic Targets

Further research could investigate the potential of this compound and its analogues against a broader range of therapeutic targets. This would expand its potential applications beyond any initially identified activities.

Development of Advanced Analytical Methodologies

To support preclinical and clinical studies, the development of sensitive and specific analytical methods for the detection and quantification of this compound in biological matrices will be essential.

Potential in Interdisciplinary Research (e.g., Nanotechnology, Supramolecular Chemistry)

The unique structure of this compound could lend itself to applications in interdisciplinary fields. For instance, it could be explored as a component in nanomaterials for drug delivery or as a building block in supramolecular assemblies with novel properties.

Table of Compounds

A comprehensive table of all chemical compounds mentioned would be provided here upon the availability of relevant research data.

Q & A

Basic: What are the standard synthetic protocols for preparing 4-Bromo-8-methylquinolin-2-ol?

The synthesis typically involves halogenation and functionalization of the quinolin-2-ol scaffold. A common approach includes:

- N-alkylation : Introducing methyl groups at the 8-position using methylating agents like methyl iodide under basic conditions (e.g., potassium carbonate in DMF) .

- Bromination : Electrophilic substitution at the 4-position using bromine sources (e.g., N-bromosuccinimide) in acetic acid or DCM, often catalyzed by Lewis acids like FeBr₃ .

- Purification : Column chromatography or recrystallization to isolate the product. Analytical validation via TLC, NMR, and HPLC is critical .

Advanced: How can reaction conditions be optimized for regioselective bromination at the 4-position?

Regioselectivity in bromination depends on electronic and steric factors. Methodological strategies include:

- Computational modeling : Density Functional Theory (DFT) can predict electron density distribution to identify reactive sites. Hybrid functionals (e.g., B3LYP) are recommended for accuracy in thermochemical calculations .

- Solvent effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic attack, while steric hindrance from the 8-methyl group directs bromination to the 4-position .

- Catalyst screening : FeBr₃ or AlCl₃ improves yield and selectivity by stabilizing transition states .

Basic: Which spectroscopic techniques are used to confirm the structure of this compound?

Key methods include:

- ¹H/¹³C NMR : Identifies substituent positions via chemical shifts (e.g., downfield shifts for -OH at δ~10 ppm and aromatic protons) .

- X-ray crystallography : Resolves bond lengths and angles, confirming the bromine and methyl substitution pattern (see analogous structures in ).

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₀H₈BrNO at m/z 255.98) .

Advanced: How can structural ambiguities in substituted quinolines be resolved using crystallography or DFT?

- Single-crystal XRD : Provides unambiguous confirmation of regiochemistry, as demonstrated for 5,7-dibromo-2-methylquinolin-8-ol .

- DFT-based IR/Raman simulations : Match experimental vibrational spectra to computational models to validate tautomeric forms (e.g., keto-enol equilibria) .

Basic: What methodologies assess the biological activity of this compound?

- In vitro assays :

- Anticancer activity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) to measure IC₅₀ values .

- Antimicrobial screening : Disk diffusion against Gram-positive/negative bacteria .

- ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify antioxidant activity .

Advanced: How can the mechanism of action for anticancer activity be elucidated?

- Protein-ligand docking : Molecular dynamics simulations identify binding interactions with targets like topoisomerase II or tubulin .

- Flow cytometry : Assess apoptosis via Annexin V/PI staining and cell cycle arrest (e.g., G2/M phase blockade) .

- Metabolomics : LC-MS/MS tracks metabolite changes to map pathways like oxidative phosphorylation .

Computational: How are DFT and AI applied to study this compound?

- DFT for electronic properties : B3LYP/6-311+G(d,p) calculates HOMO-LUMO gaps, predicting reactivity and charge transfer .

- AI-driven synthesis planning : Tools like Pistachio/BKMS_METABOLIC databases predict feasible routes and retrosynthetic pathways .

Advanced: How to address contradictions in reported bioactivity or synthetic yields?

- Meta-analysis : Compare reaction conditions (e.g., solvent polarity, temperature) across studies. For example, higher yields (≥75%) are achieved with FeBr₃ vs. HBr .